(S)-2-苯甲酰胺戊酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to (S)-2-Benzamidopentanoic acid often involves the reaction of specific anhydrides with amines in the presence of catalysts. For example, 2-(N-naphthylamido)benzoic acid, a related compound, is synthesized through the reaction of phthalic anhydride with naphthylamine in glacial acetic acid at room temperature (Shahid, Ali, & Shahzadi, 2009). This method could potentially be adapted for the synthesis of (S)-2-Benzamidopentanoic acid by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives, closely related to (S)-2-Benzamidopentanoic acid, has been extensively studied through various spectroscopic methods, including IR, NMR, and mass spectrometry. These studies provide insights into the bond formations, functional groups, and stereochemistry of the molecules (Shahid, Ali, & Shahzadi, 2009).

Chemical Reactions and Properties

Pd(II)-catalyzed meta-C–H functionalizations of benzoic acid derivatives highlight the chemical reactivity and potential modifications of the benzamide backbone, suggesting pathways for functionalizing (S)-2-Benzamidopentanoic acid (Li et al., 2016). These reactions open avenues for creating diverse derivatives with varied biological and chemical properties.

Physical Properties Analysis

The physical properties of compounds similar to (S)-2-Benzamidopentanoic acid, such as solubility, melting point, and crystallinity, can be inferred from studies on benzamide derivatives. For instance, the crystal structure analysis provides insights into the molecular packing, hydrogen bonding, and other intermolecular interactions that influence the physical state and stability of these compounds (Kennard, Smith, & Katekar, 1982).

Chemical Properties Analysis

Chemical properties, including reactivity towards nucleophiles or electrophiles, acidity or basicity of functional groups, and susceptibility to hydrolysis or oxidation, can be gleaned from the functional group analysis and reactivity patterns observed in benzamide and benzoic acid derivatives. For example, the reactivity of benzamide derivatives towards histone deacetylase inhibition showcases the potential biological activities and chemical properties of similar compounds (Suzuki et al., 1999).

科学研究应用

肠道功能调节

苯甲酸衍生物,包括与 (S)-2-苯甲酰胺戊酸类似的化合物,因其在调节肠道功能中的作用而受到研究。这些化合物因其抗菌和抗真菌特性而受到认可,并且通过促进消化、吸收和屏障完整性等肠道功能,显示出改善生长和健康状况的潜力。研究,特别是涉及仔猪和猪肠道上皮细胞的研究表明,适当水平的苯甲酸可以通过调节酶活性、氧化还原状态、免疫力和微生物群来增强肠道功能,尽管过量施用会损害肠道健康 (Mao et al., 2019)。

高级硫化学

硫化学的应用,包括对 (S)-2-苯甲酰胺戊酸等化合物的研究,在处理酸性气体中至关重要。该领域对于解决与燃料中硫化合物相关的环境和健康问题至关重要。硫化学的创新旨在改善脱硫过程和硫回收,突出了理解复杂化学反应对于环境保护和工业效率的重要性 (Gupta et al., 2016)。

药代动力学和膳食暴露

苯甲酸衍生物的研究,与 (S)-2-苯甲酰胺戊酸密切相关,涉及基于生理的药代动力学 (PBPK) 模型,以了解不同物种之间的代谢和剂量学差异。此类研究对于评估膳食暴露和减少风险评估中的种间不确定性因素至关重要,对食品安全和监管科学做出了重大贡献 (Hoffman & Hanneman, 2017)。

稳定性和降解途径

对与 (S)-2-苯甲酰胺戊酸具有相似功能的化学化合物,如 nitisinone 的稳定性和降解途径的研究,提供了对其环境影响和药物应用的见解。了解此类化合物在不同条件下的稳定性及其降解产物对于评估与其使用相关的潜在风险和益处至关重要 (Barchańska et al., 2019)。

超分子化学应用

苯衍生物,包括 (S)-2-苯甲酰胺戊酸,是超分子化学中的基础元素,从纳米技术到生物医学领域提供了广泛的应用。它们在复杂结构中自组装的能力支撑了材料科学和药物输送系统的发展,凸显了该化合物在尖端研究和开发中的重要性 (Cantekin et al., 2012)。

作用机制

Mode of Action

The interaction of BZ-NVA-OH with its targets could lead to changes in cellular processes . These interactions could involve binding to the target proteins, altering their conformation, and affecting their function. The exact mode of action of BZ-NVA-OH is still under investigation and may vary depending on the specific target and cellular context.

Biochemical Pathways

BZ-NVA-OH may affect various biochemical pathways within the cell The compound could influence processes such as protein synthesis, signal transduction, and metabolic pathways The downstream effects of these changes could include alterations in cell growth, differentiation, and survival

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of BZ-NVA-OH are crucial for understanding its bioavailability These properties determine how the compound is absorbed into the body, distributed to various tissues, metabolized into different forms, and finally excreted

Result of Action

The molecular and cellular effects of BZ-NVA-OH’s action could include changes in protein function, alterations in cellular signaling pathways, and effects on cell growth and survival . These effects could potentially influence various biological processes and contribute to the compound’s overall biological activity.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of BZ-NVA-OH . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Understanding how these environmental factors influence the action of BZ-NVA-OH is crucial for optimizing its use.

属性

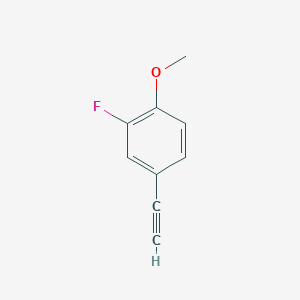

IUPAC Name |

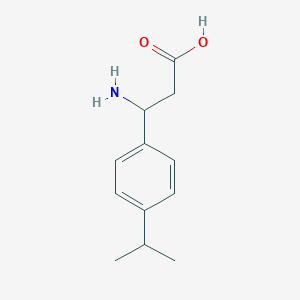

(2S)-2-benzamidopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-2-6-10(12(15)16)13-11(14)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZIVHOLHABBQKU-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)NC(=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)O)NC(=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30551676 |

Source

|

| Record name | N-Benzoyl-L-norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30551676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Benzamidopentanoic acid | |

CAS RN |

121470-62-0 |

Source

|

| Record name | N-Benzoyl-L-norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30551676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B51471.png)